Tri-GalNAc(OAc)3 TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-GalNAc(OAc)3 TFA involves the acetylation of tri-GalNAc. The preparation method for in vivo formula includes taking 50 μL DMSO main solution, adding 300 μL PEG300, mixing well and clarifying, then adding 50 more μL Tween 80, mixing well and clarifying, and finally adding 600 more μL ddH2O and mixing well .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified in controlled laboratory environments .
Chemical Reactions Analysis
Types of Reactions
Tri-GalNAc(OAc)3 TFA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced derivatives .
Scientific Research Applications
Tri-GalNAc(OAc)3 TFA has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of GalNAc-lysosome-targeting chimera (GalNAc-LYTAC) for targeted protein degradation.
Medicine: Potential therapeutic applications in targeted protein degradation for treating various diseases.
Industry: Utilized in drug delivery systems to improve the efficiency of therapeutic compounds.
Mechanism of Action
Tri-GalNAc(OAc)3 TFA exerts its effects by engaging with the asialoglycoprotein receptor, a lysosomal targeting receptor specifically expressed on liver cells. This interaction facilitates the internalization and delivery of extracellular protein targets into lysosomes for degradation . The molecular targets and pathways involved include the asialoglycoprotein receptor and the lysosomal degradation pathway .
Comparison with Similar Compounds
Similar Compounds
Tri-GalNAc-COOH: A ligand for the asialoglycoprotein receptor commonly employed in Lysosome Targeting Chimera (LYTAC) investigations.
TriGalNAc CBz: A GalNAc derivative used in mRNA drug delivery and LYTAC studies.
Tri-GalNAc-NHS ester: Facilitates the degradation of extracellular proteins via the lysosomal targeting receptor expressed on liver cells.
Uniqueness
Tri-GalNAc(OAc)3 TFA is unique due to its specific acetylation, which enhances its chemical properties and reaction activity. This makes it particularly effective in the synthesis of GalNAc-LYTAC for targeted protein degradation .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H128N10O36.C2HF3O2/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95;3-2(4,5)1(6)7/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92);(H,6,7)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQFLUVDYMPTBZ-QBHSIBJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H129F3N10O38 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1907.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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